molecular formula C16H23NO2S B11499703 (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione

(3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione

Cat. No.: B11499703
M. Wt: 293.4 g/mol
InChI Key: GEZDBQQZOUXEQX-UHFFFAOYSA-N
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Description

(3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione is an organic compound that features a piperidine ring attached to a methanethione group, which is further connected to a 3,4-diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione typically involves the reaction of 3,4-diethoxybenzaldehyde with piperidine and a sulfur source. One common method is the condensation of 3,4-diethoxybenzaldehyde with piperidine in the presence of a base, followed by the addition of a sulfur donor such as carbon disulfide or thiourea. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione is largely dependent on its interaction with biological targets. It is believed to exert its effects through the modulation of specific enzymes or receptors. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

    (3,4-Dimethoxyphenyl)(piperidin-1-yl)methanethione: Similar structure but with methoxy groups instead of ethoxy groups.

    (3,4-Diethoxyphenyl)(morpholin-4-yl)methanethione: Contains a morpholine ring instead of a piperidine ring.

    (3,4-Diethoxyphenyl)(pyrrolidin-1-yl)methanethione: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness: (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione is unique due to the presence of both the piperidine ring and the 3,4-diethoxyphenyl group, which confer specific chemical and biological properties. The ethoxy groups can influence the compound’s solubility and reactivity, while the piperidine ring can enhance its interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

(3,4-diethoxyphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C16H23NO2S/c1-3-18-14-9-8-13(12-15(14)19-4-2)16(20)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3

InChI Key

GEZDBQQZOUXEQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CCCCC2)OCC

Origin of Product

United States

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